Phosphonic acid, (bromodifluoromethyl)-, bis(1-methylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (bromodifluoromethyl)-, bis(1-methylethyl) ester is an organophosphorus compound with the molecular formula C7H14BrF2O3P . This compound is characterized by the presence of a bromodifluoromethyl group attached to a phosphonic acid moiety, which is further esterified with two isopropyl groups. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of phosphonic acid, (bromodifluoromethyl)-, bis(1-methylethyl) ester typically involves the reaction of bromodifluoromethylphosphonic acid with isopropanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance yield and purity .
Chemical Reactions Analysis
Phosphonic acid, (bromodifluoromethyl)-, bis(1-methylethyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Substitution Reactions: The bromodifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common reagents used in these reactions include water or methanol for hydrolysis, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions include phosphonic acids, substituted derivatives, and oxidized or reduced forms of the compound .
Scientific Research Applications
Phosphonic acid, (bromodifluoromethyl)-, bis(1-methylethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonic acid derivatives.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Some derivatives are being explored for their potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphonic acid, (bromodifluoromethyl)-, bis(1-methylethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The bromodifluoromethyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The phosphonic acid moiety can also interact with metal ions and other cofactors, affecting various biochemical pathways .
Comparison with Similar Compounds
Phosphonic acid, (bromodifluoromethyl)-, bis(1-methylethyl) ester can be compared with other similar compounds such as:
Phosphonic acid, (dibromofluoromethyl)-, bis(1-methylethyl) ester: This compound has two bromine atoms instead of one, leading to different reactivity and applications.
Phosphonic acid, bis(1-methylethyl) ester: Lacks the bromodifluoromethyl group, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its bromodifluoromethyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
65094-24-8 |
---|---|
Molecular Formula |
C7H14BrF2O3P |
Molecular Weight |
295.06 g/mol |
IUPAC Name |
2-[[bromo(difluoro)methyl]-propan-2-yloxyphosphoryl]oxypropane |
InChI |
InChI=1S/C7H14BrF2O3P/c1-5(2)12-14(11,7(8,9)10)13-6(3)4/h5-6H,1-4H3 |
InChI Key |
OGCQRYPCAKIVIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C(F)(F)Br)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.